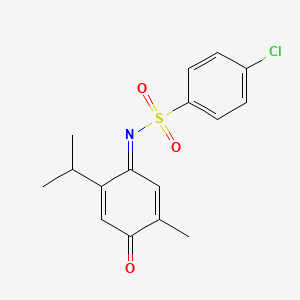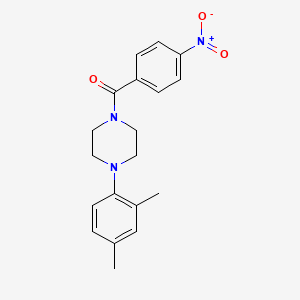
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea, also known as BrPTU, is a chemical compound that has been widely used in scientific research for its unique properties. BrPTU is a thiourea derivative that has been shown to inhibit thyroid peroxidase, an enzyme that plays a critical role in the synthesis of thyroid hormones. In
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea inhibits thyroid peroxidase, an enzyme that plays a critical role in the synthesis of thyroid hormones. Thyroid peroxidase catalyzes the iodination of tyrosine residues in thyroglobulin, a protein precursor of thyroid hormones. N-(5-bromo-2-pyridinyl)-N'-phenylthiourea inhibits this process by binding to the active site of thyroid peroxidase, thereby preventing the iodination of tyrosine residues.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has been shown to decrease the levels of thyroid hormones in the blood, which can result in hypothyroidism. Hypothyroidism can cause a variety of symptoms, including fatigue, weight gain, cold intolerance, and depression. N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-bromo-2-pyridinyl)-N'-phenylthiourea in lab experiments is its specificity for thyroid peroxidase. This allows researchers to selectively inhibit the synthesis of thyroid hormones without affecting other physiological processes. However, N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-2-pyridinyl)-N'-phenylthiourea. One area of interest is the development of new compounds that can selectively inhibit thyroid peroxidase with greater potency and specificity. Another area of interest is the study of the effects of N-(5-bromo-2-pyridinyl)-N'-phenylthiourea on the microbiome, as recent research has suggested a link between thyroid hormones and gut health. Additionally, N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has potential applications in the treatment of thyroid disorders and cancer, which could be explored further in future studies.
In conclusion, N-(5-bromo-2-pyridinyl)-N'-phenylthiourea is a chemical compound that has been widely used in scientific research for its unique properties. Its ability to selectively inhibit thyroid peroxidase has made it a valuable tool for studying the role of thyroid hormones in various physiological processes. While N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has some limitations, its potential applications in the treatment of thyroid disorders and cancer make it an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-N'-phenylthiourea involves the reaction of 5-bromo-2-pyridinylamine with phenyl isothiocyanate. The reaction takes place in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has been widely used in scientific research to study the role of thyroid hormones in various physiological processes. It has been shown to inhibit the synthesis of thyroid hormones, which can be useful in studying the effects of hypothyroidism. N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has also been used to study the effects of thyroid hormones on the cardiovascular system, the immune system, and the nervous system.
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZLSKSGJXNFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5798737.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![4,6-dimethyl-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}nicotinonitrile](/img/structure/B5798771.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)
![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

